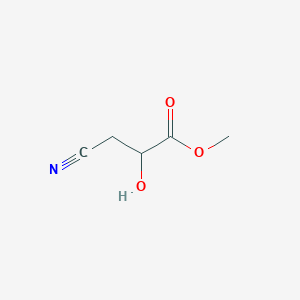
4,7-Dimethyltetral-1-one
Übersicht
Beschreibung
4,7-Dimethyltetral-1-one, also known as 4,7-Dimethyl-1-tetralone, is a chemical compound with the molecular formula C12H14O . Its molecular weight is 174.2390 .
Molecular Structure Analysis
The molecular structure of 4,7-Dimethyltetral-1-one consists of 12 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey for this compound is SQESYXTWWGWCFK-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
4,7-Dimethyltetral-1-one derivatives have been explored in coordination chemistry. Salas et al. (1999) discuss the coordination chemistry of 1,2,4-triazolo-[1,5-a]pyrimidine derivatives, highlighting their broad versatility in binding metal ions. These ligands mainly coordinate through the endocyclic nitrogen atom and can form dimeric and polymeric structures through bidentate binding, with N1–O7 chelating binding mode observed in some cases (Salas, Romero, Sánchez, & Quirós, 1999).
Organometallic Chemistry
In the field of organometallic chemistry, dimethyltin-functionalized rare-earth incorporated tellurotungstates were investigated by Liu et al. (2018). They explored the assembly reaction of various compounds including Sn(CH3)2Cl2 in acidic aqueous solutions, resulting in a family of dimethyltin-functionalized rare-earth compounds with unique structural characteristics (Liu, Jin, Chen, & Zhao, 2018).
Catalytic Applications
Dimethyltetral-1-one derivatives have also been studied for their catalytic potential. Romakh et al. (2007) synthesized 1,4,7-triazacyclononane-derived compounds and examined their catalytic efficacy in the oxidation of olefins, alkanes, and alcohols, highlighting their potential in industrial and synthetic chemistry applications (Romakh, Therrien, Süss-Fink, & Shul’pin, 2007).
Synthesis and Characterization
Espinosa et al. (2017) explored the synthesis and characterization of 4,7-dimethyl-2H-chromen-2-one and its sulfur analogue. They provided detailed insight into the molecular structure, vibrational properties, and UV-Vis spectroscopy of these compounds, contributing to a deeper understanding of their chemical properties (Espinosa, Saeed, Mahmood, Echeverría, Piro, & Erben, 2017).
Molecular Structure Investigations
Research into the molecular structure of bacteriophage T7 DNA primase/helicase proteins by Patel and Hingorani (1993) demonstrated the use of dimethyl suberimidate, a compound related to 4,7-Dimethyltetral-1-one, in protein cross-linking studies. This research contributes to our understanding of the oligomeric structure of these proteins (Patel & Hingorani, 1993).
Photophysical Studies
Dimethyldiazaperopyrenium dication's interaction with nucleic acids, as studied by Slama-Schwok et al. (1989), presents another application area. They found this compound to be a potential selective fluorescent probe for A- and/or T-rich polynucleotides, opening avenues in genetic and molecular biology research (Slama-Schwok, Jaźwiński, Béré, Montenay-Garestier, Rougée, Hélène, & Lehn, 1989).
Fluorescent Chemosensors
Yang et al. (2015) developed a chalcone derivative, which includes dimethylamino functionality, as a fluorescent chemosensor for cyanide anions in the presence of iron(III) ions. This research highlights the utility of such compounds in environmental and biological systems (Yang, Cheng, Xu, Shao, Zhou, Xie, & Li, 2015).
Eigenschaften
IUPAC Name |
4,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-3-5-10-9(2)4-6-12(13)11(10)7-8/h3,5,7,9H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQESYXTWWGWCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=C1C=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyltetral-1-one | |
CAS RN |
28449-86-7, 155748-76-8 | |
| Record name | 3,4-Dihydro-4,7-dimethyl-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28449-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-11,12,13-Trinor-7-calamenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]](/img/structure/B3433172.png)